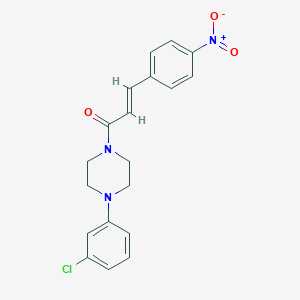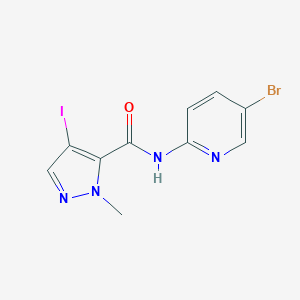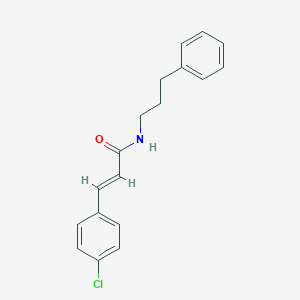![molecular formula C20H19ClN2O2S2 B330568 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B330568.png)
2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a benzothiophene moiety, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzothiophene Moiety: The synthesis begins with the preparation of the 3-chloro-1-benzothiophene intermediate. This can be achieved through a series of reactions, including halogenation and cyclization.
Amidation Reaction: The benzothiophene intermediate is then subjected to an amidation reaction with a suitable amine to form the amide linkage.
Cyclization: The final step involves the cyclization of the intermediate to form the hexahydrocycloocta[b]thiophene ring system.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include thiols and thioethers.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory and analgesic agent.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in inflammatory and pain pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparación Con Compuestos Similares
2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:
ETHYL 2-{[(3-CHLORO-1-BENZOTHIEN-2-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound shares a similar benzothiophene moiety but differs in the presence of an ethyl ester group.
4-{(E)-[2-(2-{[(3-CHLORO-1-BENZOTHIEN-2-YL)CARBONYL]AMINO}ACETYL)HYDRAZONO]METHYL}PHENYL 2-CHLOROBENZOATE: This compound also contains the benzothiophene moiety but has additional functional groups that confer different biological activities.
The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and biological activities.
Propiedades
Fórmula molecular |
C20H19ClN2O2S2 |
|---|---|
Peso molecular |
419 g/mol |
Nombre IUPAC |
2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H19ClN2O2S2/c21-16-12-8-5-6-10-14(12)26-17(16)19(25)23-20-15(18(22)24)11-7-3-1-2-4-9-13(11)27-20/h5-6,8,10H,1-4,7,9H2,(H2,22,24)(H,23,25) |
Clave InChI |
WCEVRWGOCXOOFT-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)N |
SMILES canónico |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[2-({[2-(methoxycarbonyl)-3-thienyl]amino}carbonyl)benzoyl]amino}-2-thiophenecarboxylate](/img/structure/B330486.png)
![1-[3-(2-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B330487.png)
![2-{[3-(4-Methoxyphenyl)acryloyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330489.png)
![2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330490.png)
![(4-Benzylpiperidin-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone](/img/structure/B330491.png)
![Propyl 2-[(3-cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330492.png)

![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B330495.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B330502.png)
![Ethyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B330504.png)

methanone](/img/structure/B330507.png)
![Diethyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B330509.png)
